6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
Description
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronate ester derivative of quinoline, featuring a methoxy group at the 6-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocyclic systems, which are pivotal in pharmaceutical and materials chemistry . Its structural motif combines the electron-donating methoxy group with the boron-containing functional group, enabling versatile reactivity in coupling reactions .
Properties
Molecular Formula |
C16H20BNO3 |
|---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-11-9-13(19-5)6-7-14(11)18-10-12/h6-10H,1-5H3 |
InChI Key |
OENNTIYTBOABQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)OC)N=C2 |
Origin of Product |
United States |
Preparation Methods
Procedure Overview
A notable method involves iridium-catalyzed direct C–H borylation of quinolines under microwave heating conditions, as reported by the Royal Society of Chemistry (RSC) in 2012. The general procedure includes:
- Preparation of a catalyst stock solution containing [Ir(OMe)cod]2, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and bis(pinacolato)diboron (B2pin2) in methyl tert-butyl ether (MTBE).
- Charging a microwave vial with the quinoline substrate (1 mmol) and adding the catalyst solution under nitrogen atmosphere.
- Heating the sealed vial at 100 °C for 1.5 hours in a microwave reactor.
- Workup involves extraction, drying, and purification by silica gel chromatography.
Reaction Conditions and Yields
- Catalyst loading: 3 mol% Iridium
- Reaction temperature: 100 °C
- Reaction time: 1.5 hours
- Solvent: MTBE
- Typical yields for borylated quinolines range from moderate to high, depending on substrate substitution.
Notes
- This method is efficient for regioselective borylation at the 3-position of quinolines.
- Microwave heating accelerates the reaction.
- The procedure requires an inert atmosphere and careful handling of the iridium catalyst complex.
Palladium-Catalyzed Borylation of Chloroquinolines
Procedure Overview
An alternative and widely used method involves Pd-catalyzed borylation of chloroquinoline derivatives with bis(pinacolato)diboron, as demonstrated in a 2022 study published in RSC Advances. This method is particularly useful for functionalizing complex chloroquinolines.
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2 or Pd2(dba)3 with XPhos ligand |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane or DMF |
| Temperature | 110 °C |
| Atmosphere | Inert (argon or nitrogen) |
| Reaction time | Overnight (typically 12-16 hours) |
Optimization and Yields
- Initial attempts with Pd2(dba)3 and XPhos gave low yields (~15%).
- Switching to Pd(OAc)2 improved yields to ~35%.
- Addition of 2 mol% XPhos ligand further increased yields to ~60%.
- The method was successfully applied to 6-methoxy substituted chloroquinolines to afford the corresponding borylated products in moderate to good yields (~47% reported for a similar 4-methoxy-6-borylquinoline derivative).
Workup and Purification
- After reaction completion, the mixture is cooled and filtered through kieselguhr.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography.
- The borylated quinoline is often isolated as a white crystalline solid or oil, depending on substitution.
Representative Experimental Data
Example Synthesis of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Analytical Data (Typical)
- Appearance: White crystalline solid or pale yellow oil
- NMR (1H, CDCl3): Characteristic aromatic signals consistent with quinoline and methoxy substituents
- Mass Spectrometry: Molecular ion peak consistent with C16H20BNO3 (Molecular weight ~281 g/mol)
Comparative Analysis of Preparation Methods
| Feature | Iridium-Catalyzed C–H Borylation | Palladium-Catalyzed Borylation of Chloroquinolines |
|---|---|---|
| Catalyst | [Ir(OMe)cod]2 with dtbpy ligand | Pd(OAc)2 with XPhos ligand |
| Substrate | Quinoline derivatives (direct C–H borylation) | Chloroquinoline derivatives |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Bis(pinacolato)diboron (B2pin2) |
| Reaction Conditions | Microwave heating, 100 °C, 1.5 h | Conventional heating, 110 °C, overnight |
| Atmosphere | Nitrogen | Argon or nitrogen |
| Yield Range | Moderate to high | Moderate (up to ~60%) |
| Advantages | Direct borylation without prefunctionalization | Applicable to functionalized chloroquinolines |
| Limitations | Requires microwave reactor and iridium catalyst | Requires halogenated substrate and Pd catalyst |
Summary and Recommendations
- The Iridium-catalyzed C–H borylation offers a direct route to 6-methoxy-borylated quinolines with good regioselectivity and relatively short reaction times but requires specialized microwave equipment and expensive iridium catalysts.
- The Palladium-catalyzed borylation of chloroquinolines is a robust and versatile method suitable for substrates bearing chloro substituents, with moderate to good yields and straightforward reaction setup.
- For large-scale or industrial applications, the Pd-catalyzed method may be preferred due to catalyst cost and scalability.
- Optimization of ligand, base, and reaction conditions can further improve yields and selectivity for both methods.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-6-carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and microbial infections.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline involves its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems. The quinoline ring can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The position of the boronate ester and methoxy groups on the quinoline scaffold significantly influences physicochemical properties and reactivity:
Key Observations :
- Reactivity : The 3-boronate position in the target compound may offer steric advantages over 2- or 4-substituted analogs, facilitating coupling with bulky aryl halides .
- Electronic Effects: Methoxy groups at 6- or 7-positions donate electron density to the quinoline ring, enhancing stability of intermediates in catalytic cycles .
Physical and Spectroscopic Properties
- Melting Points: Methyl 6-methoxy-2-phenylquinoline-4-carboxylate melts at 165–167°C , whereas trifluoromethyl-substituted analogs (e.g., 12a in ) exhibit lower melting points (130–133°C), likely due to reduced crystallinity from halogenation.
- Spectroscopy: ¹H-NMR of methyl 6-methoxy-2-phenylquinoline-4-carboxylate shows distinct methoxy signals at δ 4.02–4.09 ppm and aromatic protons at δ 7.44–8.56 ppm . Similar splitting patterns are expected for the target compound, with boronate-related peaks in ¹¹B-NMR around δ 30–35 ppm (unverified in provided evidence).
Stability and Handling
- Hydrolysis Sensitivity: The 8-boronate quinoline analog undergoes hydrolysis to form stable quinolinium cations , whereas 3- or 4-boronates may exhibit slower hydrolysis due to reduced ring strain.
- Storage: Commercial 2-methoxy-6-boronate quinoline (95–98% purity) is stored at ambient conditions, indicating robust stability for boronate esters .
Biological Activity
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a compound that combines a quinoline structure with a dioxaborolane moiety. This unique combination may confer interesting biological properties, particularly in medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is , with a molecular weight of approximately 273.13 g/mol. Its structure features a quinoline ring substituted with a methoxy group and a dioxaborolane group.
| Property | Value |
|---|---|
| Molecular Formula | C15H19BNO3 |
| Molecular Weight | 273.13 g/mol |
| IUPAC Name | 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline |
| CAS Number | Not available |
Synthesis
The synthesis of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the reaction of a suitable quinoline derivative with the dioxaborolane in the presence of a catalyst. The reaction conditions may vary based on the specific reagents used and desired yield.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane groups exhibit promising anticancer activity. For instance:
- Mechanism of Action : Dioxaborolanes can act as boron delivery systems that enhance the efficacy of anticancer agents by facilitating their cellular uptake and improving their pharmacokinetic profiles.
- Case Study : In vitro assays have demonstrated that derivatives of dioxaborolanes can inhibit cancer cell proliferation in various tumor types by inducing apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : Research suggests that it may inhibit certain kinases involved in cancer progression.
- In Vitro Studies : IC50 values for enzyme inhibition have been reported in the nanomolar range for specific targets.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
- Toxicological Data : Preliminary studies indicate low acute toxicity; however, long-term effects and mutagenicity need further exploration.
- Handling Precautions : As with many boron-containing compounds, appropriate laboratory safety measures should be observed to mitigate exposure risks.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline. Key areas for future study include:
- In Vivo Studies : Animal models to assess therapeutic efficacy and safety.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
